molecular formula C10H8BrNO B1375508 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 875071-97-9

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No. B1375508
M. Wt: 238.08 g/mol
InChI Key: MLDCRGSPMVDRHI-UHFFFAOYSA-N
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Description

5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is also known by its IUPAC name 5’-bromospiro[cyclopropane-1,2’-indolin]-3’-one .


Synthesis Analysis

The synthesis of spirocyclic oxindoles, including 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one, has been a significant objective in organic and medicinal chemistry . Libraries of spiro[cyclopropane-1,3’-indolin]-2’-ones were synthesized and evaluated for their biological activity against different human cancer cell lines . A novel series of amino analogues of 5-bromobrassinin and their cyclization products have also been synthesized .


Molecular Structure Analysis

The InChI code for 5’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is 1S/C10H8BrNO/c11-6-1-2-8-7(5-6)9(13)10(12-8)3-4-10/h1-2,5,12H,3-4H2 .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one and its derivatives are involved in various synthetic pathways and transformations. The compound, due to its reactive nature, is an integral part of cycloaddition reactions and serves as a key intermediate in synthesizing complex molecular structures. For instance, it reacts with diazocyclopropane, generated in situ, to undergo 1,3-dipolar cycloaddition, resulting in products that are further reactive to nucleophilic reagents (Tomilov et al., 1998). The compound's derivatives are also involved in chemoselective double Michael additions, which are advantageous due to their high yield, atom- and step-economy (Li, Li, & Yang, 2017).

Cyclopropanation Reactions

The cyclopropanation reactions of substituted 3-methyleneindolin-2-ones with ethyl diazoacetate yield 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one derivatives. This process is characterized by its catalyst-free nature and high diastereoselectivity, offering a simplified and efficient approach to synthesizing these compounds (Maurya et al., 2014).

Biological Applications and Studies

Anticancer Potential

Derivatives of 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one exhibit notable anticancer activity. Libraries of these compounds have been synthesized and evaluated against different human cancer cell lines. Certain derivatives demonstrated significant activity against cell lines such as DU-145 (prostate cancer), leading to G0/G1 phase cell cycle arrest and inducing apoptotic cell death (Reddy et al., 2015).

Cellular Interaction Studies

The interaction of specific 5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one derivatives with proteins like bovine serum albumin (BSA) has been studied, providing insights into the drug-protein interaction dynamics. Such studies help in understanding the drug's pharmacokinetics and pharmacodynamics, which are crucial for drug design and development (Patil et al., 2019).

Safety And Hazards

The compound has a GHS07 safety classification. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-bromospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDCRGSPMVDRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90739493
Record name 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

CAS RN

875071-97-9
Record name 5'-Bromospiro[cyclopropane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90739493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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